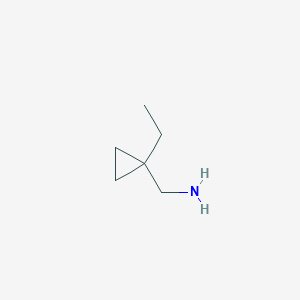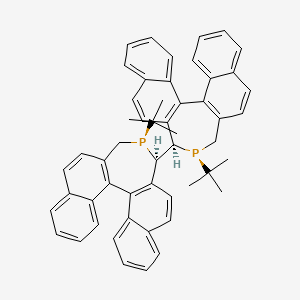
Strontium acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium acetylacetonate hydrate is a coordination compound with the chemical formula ([CH_3COCH=C(O-)CH_3]_2Sr \cdot xH_2O). It is a white powder that is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The customary method for preparing metal acetylacetonate complexes involves treating an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution. Variations of this procedure commonly involve mixing a solution of a metal salt with acetylacetone and then raising the pH of the solution until the complex precipitates .
Industrial Production Methods: Industrial production methods for strontium acetylacetonate hydrate typically involve the same principles as laboratory synthesis but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Strontium acetylacetonate hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of strontium.
Reduction: It can also be reduced, although this is less common.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand substitution reactions often involve other chelating agents or ligands that can displace the acetylacetonate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of strontium oxide, while substitution reactions can yield various strontium complexes with different ligands .
Scientific Research Applications
Strontium acetylacetonate hydrate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological systems, particularly in understanding the role of strontium in biological processes.
Mechanism of Action
The mechanism by which strontium acetylacetonate hydrate exerts its effects involves the coordination of the acetylacetonate ligands to the strontium ion. This coordination stabilizes the strontium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Barium acetylacetonate hydrate
- Lanthanum acetylacetonate hydrate
- Cerium acetylacetonate hydrate
- Titanium oxyacetylacetonate
- Aluminum acetylacetonate
- Gallium acetylacetonate
Comparison: Strontium acetylacetonate hydrate is unique among these compounds due to the specific properties imparted by the strontium ion. For example, it has different reactivity and stability compared to barium or lanthanum acetylacetonate hydrates. These differences make it suitable for specific applications where other metal acetylacetonates may not be as effective .
Properties
Molecular Formula |
C10H14O4Sr |
|---|---|
Molecular Weight |
285.84 g/mol |
IUPAC Name |
strontium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
UMBFGWVRZIHXCK-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15088264.png)







![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)

![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate](/img/structure/B15088327.png)

![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)

